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Compound of Interest

Compound Name:
2-(Methoxymethoxy)-5-

methylphenylboronic acid

CAS No.: 478685-71-1

Cat. No.: B1425086

Get Quote

Executive Summary
2-(Methoxymethoxy)-5-methylphenylboronic acid serves as a strategic "masked"

bifunctional building block in medicinal chemistry. It combines the reactivity of a boronic acid

(for Suzuki-Miyaura cross-coupling) with a protected phenolic moiety (MOM ether). The

methoxymethyl (MOM) group is specifically chosen for its robustness against basic coupling

conditions while remaining cleavable under mild acidic conditions, allowing for the late-stage

revelation of a phenol group.

This technical guide details the structural elucidation and quality control of this molecule. The

primary analytical challenge lies in distinguishing the monomeric boronic acid from its

dehydrated boroxine trimer—a dynamic equilibrium that complicates NMR interpretation—and

confirming the regiochemical placement of the boron atom relative to the directing MOM group.

Synthetic Context & Impurity Profiling
Understanding the synthesis is prerequisite to accurate elucidation. The standard route utilizes

Directed Ortho Metalation (DoM), exploiting the coordination ability of the MOM ether oxygen to
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direct lithiation.

Starting Material: 1-(Methoxymethoxy)-4-methylbenzene (MOM-protected p-cresol).

Reagents:n-Butyllithium or t-Butyllithium (Lithiation), Trimethyl borate (Boron source).

Mechanism: The MOM group directs lithiation to the ortho position (C2). Since the starting

material (p-cresol derivative) is symmetric at the ortho positions, only one regioisomer is

formed.

Synthesis & Impurity Logic Flow
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Caption: Synthesis pathway via Directed Ortho Metalation (DoM) and associated impurity risks.

Structural Elucidation Strategy
The characterization must confirm three structural features:

Integrity of the MOM group (Singlet CH₂ and CH₃).

Oxidation State of Boron (Boronic acid vs. Boronate ester vs. Boroxine).

Regiochemistry (Confirmation of 1,2,5-substitution pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Critical Protocol Note: Boronic acids spontaneously dehydrate to form cyclic boroxine trimers in

non-polar solvents (e.g., CDCl₃), leading to broad signals or multiple species.

Recommended Solvent:DMSO-d₆ (stabilizes the monomeric acid via hydrogen bonding) or

CD₃OD (forms the methyl ester in situ, sharpening peaks).

Standard: Tetramethylsilane (TMS).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The molecule has a 1,2,4-trisubstituted benzene ring pattern (using IUPAC numbering for the

boronic acid where C1=B, C2=OMOM, C5=Me).
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.80 - 8.00 Broad Singlet 2H B(OH)₂

Exchangeable

protons.

Disappears with

D₂O shake.

7.35
Doublet (J ≈ 2.0

Hz)
1H Ar-H6

Ortho to Boron,

Meta to Methyl.

Deshielded by

Boron.

7.15

Doublet of

Doublets (J ≈

8.2, 2.0 Hz)

1H Ar-H4

Para to Boron.

Coupling to H3

(ortho) and H6

(meta).

6.95
Doublet (J ≈ 8.2

Hz)
1H Ar-H3

Ortho to MOM

group. Shielded

by ether oxygen.

5.15 Singlet 2H -OCH₂O-

Characteristic

MOM methylene.

Sharp singlet.

3.38 Singlet 3H -OCH₃
MOM methyl

group.

2.25 Singlet 3H Ar-CH₃
Aromatic methyl

group.

Causality in Assignments:

H6 vs H3: H6 is ortho to the electropositive Boron atom, causing a downfield shift

(deshielding). H3 is ortho to the electron-donating MOM ether, causing an upfield shift.

Coupling: The 2.0 Hz coupling on H6 is a classic meta-coupling across the ring to H4.

¹¹B NMR (128 MHz, DMSO-d₆)
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Signal: Broad singlet at δ 29.0 – 31.0 ppm.

Diagnostic: If a sharp signal appears >32 ppm, it indicates significant boroxine (anhydride)

content. A signal at ~20 ppm would indicate a boronate ester if alcohol solvents are used.

¹³C NMR (100 MHz, DMSO-d₆)
C-B Signal: The carbon attached to boron (C1) is often not observed or is extremely broad

due to the quadrupolar relaxation of the ¹⁰B/¹¹B nuclei.

MOM Signals: Distinct peaks at ~94 ppm (OCH₂O) and ~55 ppm (OCH₃).

Mass Spectrometry (MS)
Ionization: ESI (Negative Mode) is often preferred for boronic acids [M-H]⁻, or ESI (Positive)

with diol adduct formation.

Isotope Pattern: Boron has two stable isotopes: ¹⁰B (20%) and ¹¹B (80%).

Observation: Look for the characteristic "step" pattern.

Target Mass (M): ~180.02 Da.

Pattern: The M peak (¹¹B) will be dominant, with an M-1 peak (¹⁰B) at approx. 25%

intensity of the parent.

Analytical Decision Workflow
This diagram outlines the logic for validating the material and troubleshooting common spectral

anomalies.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude/Isolated Solid

Dissolve in DMSO-d6

Run 1H NMR

Are peaks broad/duplicated?

Boroxine Presence.
Add 1 drop D2O or

Heat to 50°C

Yes

Verify Regiochemistry
(J-coupling)

No (Sharp)

Re-run

H3/H4 = ~8Hz (Ortho)
H4/H6 = ~2Hz (Meta)

Mass Spec (ESI-)

Release Material

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1425086/docs?utm_src=pdf-body-img#high-resolution-characterization-of-2-methoxymethoxy-5-methylphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Decision tree for overcoming boroxine-induced broadening and verifying

regiochemistry.

Detailed Experimental Protocols
Protocol A: NMR Sample Preparation (Boroxine
Suppression)
Purpose: To obtain a clean spectrum free from oligomeric artifacts.

Weigh 10-15 mg of the sample into a clean vial.

Add 0.6 mL of DMSO-d₆. (Avoid CDCl₃ unless the sample is strictly anhydrous and

monomeric).

Optional: If peaks remain broad, add 10 µL of D₂O. This promotes rapid chemical exchange

of the B(OH)₂ protons, collapsing the boroxine/acid equilibrium into a single averaged set of

signals (note: the OH signal will disappear).

Acquire spectrum with sufficient relaxation delay (d1 > 2s) to ensure integration accuracy.

Protocol B: Pinacol Ester Derivatization (For definitive
QC)
Purpose: If the free acid is unstable or difficult to characterize, convert to the pinacol ester.

Dissolve 50 mg of boronic acid in 2 mL CH₂Cl₂.

Add 1.1 equivalents of pinacol and 1g of MgSO₄ (desiccant).

Stir at Room Temperature for 1 hour.

Filter and concentrate.

Run NMR in CDCl₃.[1][2] The B-pinacol methyls will appear as a sharp singlet at ~1.3 ppm

(12H), and the aromatic region will be pristine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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